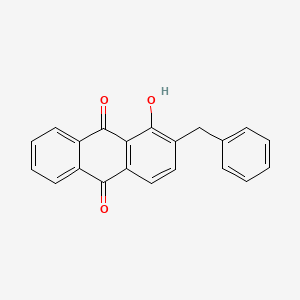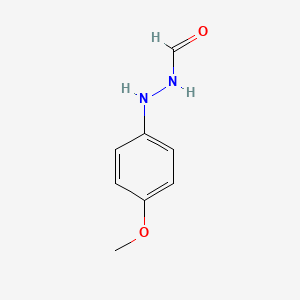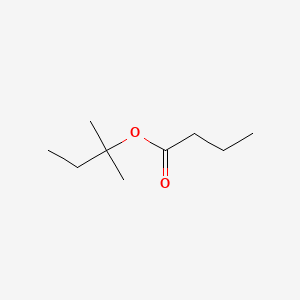
9,10-Anthracenedione, 1-chloro-2-(dimethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1-chloro-2-(dimethylamino)-: is an organic compound that belongs to the anthraquinone family. This compound is characterized by the presence of a chloro group and a dimethylamino group attached to the anthracenedione structure. It is known for its vibrant color and is often used in various industrial applications, including dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1-chloro-2-(dimethylamino)- typically involves the chlorination of anthraquinone followed by the introduction of the dimethylamino group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The dimethylamino group is introduced using dimethylamine under controlled conditions to ensure the selective substitution at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its color and chemical properties.
Substitution: The chloro and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Applications De Recherche Scientifique
Chemistry: In chemistry, 9,10-Anthracenedione, 1-chloro-2-(dimethylamino)- is used as a precursor for the synthesis of various dyes and pigments. Its unique structure allows for the development of compounds with specific color properties.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological molecules and its effects on cellular processes.
Medicine: In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of the dimethylamino group is believed to enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.
Industry: Industrially, the compound is used in the production of dyes, pigments, and other colorants. Its stability and vibrant color make it a valuable component in various applications, including textiles and coatings.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1-chloro-2-(dimethylamino)- involves its interaction with molecular targets such as enzymes and receptors. The chloro and dimethylamino groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed effects.
Comparaison Avec Des Composés Similaires
9,10-Anthracenedione, 1-chloro-: This compound lacks the dimethylamino group, resulting in different chemical and biological properties.
9,10-Anthracenedione, 2-chloro-: The chloro group is positioned differently, affecting the compound’s reactivity and applications.
2-Methylanthraquinone: This compound has a methyl group instead of a dimethylamino group, leading to variations in its chemical behavior and uses.
Uniqueness: The presence of both the chloro and dimethylamino groups in 9,10-Anthracenedione, 1-chloro-2-(dimethylamino)- makes it unique among its analogs. These functional groups contribute to its distinct chemical reactivity, color properties, and potential biological activities, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
59222-12-7 |
|---|---|
Formule moléculaire |
C16H12ClNO2 |
Poids moléculaire |
285.72 g/mol |
Nom IUPAC |
1-chloro-2-(dimethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12ClNO2/c1-18(2)12-8-7-11-13(14(12)17)16(20)10-6-4-3-5-9(10)15(11)19/h3-8H,1-2H3 |
Clé InChI |
MCBCZWJSNRZCRO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


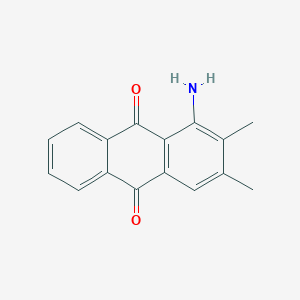
![5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol](/img/structure/B13145528.png)
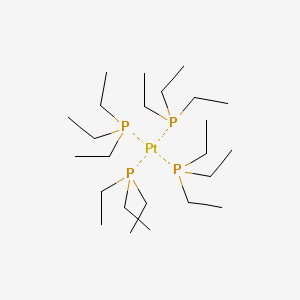
![[4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro[2,3-f][1]benzofuran-6-yl]-trimethylstannane](/img/structure/B13145546.png)
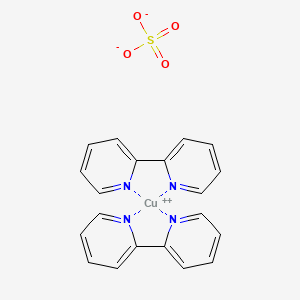

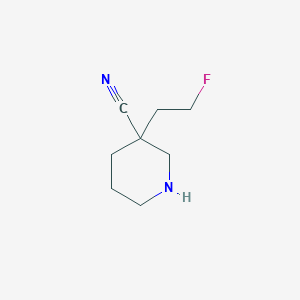

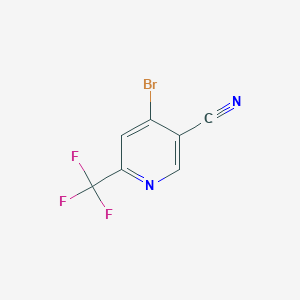
![4-Bromo-2-chlorooxazolo[4,5-c]pyridine](/img/structure/B13145584.png)
